molecular formula C7H5F3O B1306049 3,4,5-Trifluorobenzyl alcohol CAS No. 220227-37-2

3,4,5-Trifluorobenzyl alcohol

Cat. No. B1306049
CAS RN: 220227-37-2
M. Wt: 162.11 g/mol
InChI Key: HRSFRSLKOPFWMZ-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzyl alcohol , also known as (3,4,5-trifluorophenyl)methanol , is an organic compound with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . It is a colorless liquid that finds applications as a chemical reagent.


Physical And Chemical Properties Analysis

  • Solubility : Soluble in water (100 g/L)

Scientific Research Applications

Environmental Chemistry

This compound is also significant in environmental chemistry, where it can be used to study the behavior of fluorinated compounds in the environment. Its stability and detectability make it an excellent model for understanding the environmental fate of other fluorinated pollutants.

Each application leverages the unique chemical properties of 3,4,5-Trifluorobenzyl alcohol , such as its solubility in water (100 g/L) and compatibility with various chemical reactions . It’s important to handle this compound with care, storing it in a cool, dry place away from oxidizing agents to maintain its integrity .

Safety And Hazards

  • Safety Data Sheet (SDS) : Available for reference .

properties

IUPAC Name

(3,4,5-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFRSLKOPFWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380344
Record name 3,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzyl alcohol

CAS RN

220227-37-2
Record name 3,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-37-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (−5° C.) solution of 3,4,5-trifluorobenzaldehyde (7.0 g, 43.75 mmol) in a mixture (50 ml, 9:1) of THF and water NaBH4 (1.662 g, 43.75 mmol) was slowly added in portions over a period of 30 min. The reaction mixture was allowed to attain room temperature over a period of 2 h and carefully poured into ice-cold dil HCl (200 ml, IN). The oily layer was extracted into CH2Cl2 (250 ml) and the organic layer washed with water (200 ml), dried (MgSO4) and evaporated. The crude product (7.08 g, quantitative) obtained was taken forward without further purification.
Quantity
7 g
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reactant
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water NaBH4
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1.662 g
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50 mL
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[Compound]
Name
ice
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200 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Then, 37.91 g of 3,4,5-trifluorobenzaldehyde and 10 mL of water were dissolved in 50 mL of ethanol and cooled with ice, and 2.69 g of sodium tetrahydroborate was slowly added to the resultant solution. The mixture was stirred at room temperature for 2 hours, and 10% hydrochloric acid was added until the system became acidic, followed by stirring for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure. Then, reduced-pressure distillation (3.9 kPa, b. p.=116° C. to 118° C.) yielded 26.73 g of 3,4,5-trifluorobenzyl alcohol (A).
Quantity
37.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
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50 mL
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solvent
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2.69 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 2
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 3
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 4
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 5
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3,4,5-Trifluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,4,5-Trifluorobenzyl alcohol

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